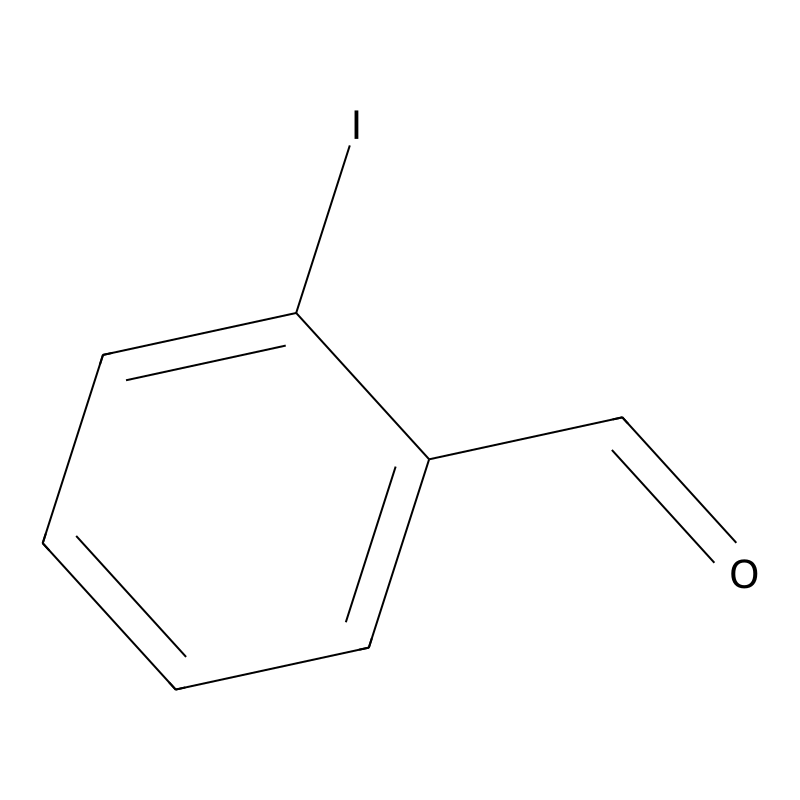

2-Iodobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocycles

One of the major applications of 2-iodobenzaldehyde lies in the synthesis of heterocycles, which are organic compounds containing atoms other than carbon in their rings. Its reactive nature, particularly the presence of the iodine atom, allows it to participate in various coupling reactions to form complex cyclic structures.

- 2,3-Diaryl-1-indenones: 2-Iodobenzaldehyde can be used to synthesize 2,3-diaryl-1-indenones, a class of heterocycles with potential applications in the development of antimicrobial agents [].

- Indolo[1,2-a]quinazolines: This class of heterocycles exhibits diverse biological activities, and 2-iodobenzaldehyde serves as a valuable starting material for their synthesis [].

- Baylis-Hillman Adducts: These adducts are versatile intermediates in organic synthesis, and 2-iodobenzaldehyde can be employed in their preparation through the Baylis-Hillman reaction [].

Other Applications

Beyond heterocycle synthesis, 2-iodobenzaldehyde finds application in the preparation of specific compounds with potential therapeutic or functional properties:

- 5-Phenylindazolo[3,2-b]quinazolin-7(5H)-one: This compound exhibits antitumor activity and can be synthesized using 2-iodobenzaldehyde as a precursor [].

- 4-(3-Iodophenyl)-2,2:6,6-tetramethylpiperidine-1-oxyl (4-Iodo-TEMPO): This stable free radical finds use in various applications, including polymerization reactions and as an antioxidant, and its synthesis involves 2-iodobenzaldehyde [].

2-Iodobenzaldehyde, with the molecular formula CHIO, is an aromatic aldehyde characterized by the presence of an iodine atom at the second position of the benzene ring. It appears as a pale yellow liquid with a distinct odor and is soluble in organic solvents. This compound is notable for its electrophilic properties due to the electron-withdrawing nature of the iodine atom, which enhances its reactivity in various

2-Iodobenzaldehyde can be irritating to the skin, eyes, and respiratory system. It is recommended to handle it with appropriate personal protective equipment like gloves, safety glasses, and a fume hood.

- Toxicity data: Limited data available, handle with caution.

- Flammability: Combustible, ignition source should be avoided.

- Nucleophilic Addition: The carbonyl group of 2-iodobenzaldehyde can undergo nucleophilic addition reactions, forming alcohols when treated with Grignard reagents or other nucleophiles .

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to synthesize more complex organic molecules .

- Reduction Reactions: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that 2-iodobenzaldehyde exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an antitumor agent and may possess antimicrobial properties. The presence of the iodine atom is thought to contribute to its biological effects by enhancing lipophilicity and facilitating interaction with biological targets .

2-Iodobenzaldehyde can be synthesized through several methods:

- Iodination of Benzaldehyde: This involves the direct iodination of benzaldehyde using iodine and a suitable oxidizing agent.

- Rearrangement Reactions: It can also be produced from ortho-iodobenzyl alcohol through oxidation processes.

- From Phenol Derivatives: Another method includes starting from phenol derivatives and converting them into aldehydes through formylation reactions followed by iodination .

2-Iodobenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing heterocycles and other complex organic compounds.

- Pharmaceutical Industry: Due to its biological activity, it is explored as a precursor in drug development.

- Material Science: It may be used in the development of new materials or as a reagent in polymer chemistry.

Studies on the interactions of 2-iodobenzaldehyde with biological systems indicate its potential role in modulating enzyme activities and influencing cellular pathways. The compound's reactivity allows it to form adducts with various biomolecules, which may lead to further insights into its therapeutic potential .

2-Iodobenzaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzaldehyde | CHO | Simple aromatic aldehyde without halogen |

| 4-Iodobenzoic Acid | CHIO | Contains a carboxylic acid group |

| 2-Bromobenzaldehyde | CHBrO | Similar structure but with bromine instead of iodine |

| 3-Iodobenzaldehyde | CHIO | Iodine at the meta position affecting reactivity |

The presence of iodine at the ortho position in 2-iodobenzaldehyde significantly influences its chemical behavior compared to these similar compounds, particularly in terms of reactivity and potential applications in organic synthesis and medicinal chemistry.

The historical development of 2-iodobenzaldehyde as a synthetic building block traces its origins to the fundamental advances in aromatic halogenation methodologies and the evolution of cross-coupling chemistry. Early synthetic approaches to halogenated benzaldehydes emerged from classical electrophilic aromatic substitution reactions, where the challenge of regioselective iodination demanded careful consideration of directing effects and reaction conditions. The preparation of ortho-iodobenzaldehyde was first documented in synthetic procedures that involved the transformation of ortho-iodotoluene through radical bromination followed by subsequent functional group manipulations. This early methodology, developed in the mid-20th century, employed a multi-step sequence involving the treatment of ortho-iodotoluene with bromine in carbon tetrachloride under photochemical conditions, followed by hexamine treatment and acidic hydrolysis to yield the desired aldehyde product.

The compound gained significant prominence with the advent of palladium-catalyzed cross-coupling reactions in the latter half of the twentieth century. The development of the Sonogashira coupling reaction, which enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides, established 2-iodobenzaldehyde as a particularly valuable substrate due to the exceptional reactivity of aryl iodides in these transformations. The historical significance of this compound became more pronounced as synthetic chemists recognized that aryl iodides, including 2-iodobenzaldehyde, could undergo coupling reactions at room temperature, while their bromide counterparts required elevated temperatures. This reactivity differential allowed for selective functionalization strategies and contributed to the compound's adoption in complex total synthesis campaigns.

The evolution of copper-catalyzed coupling methodologies further enhanced the historical importance of 2-iodobenzaldehyde in organic synthesis. Early reports demonstrated that iodoarenes could serve as efficient coupling partners in Ullmann-type reactions, providing access to complex heterocyclic structures through sequential carbon-carbon and carbon-nitrogen bond formation. These historical developments established 2-iodobenzaldehyde as a privileged substrate in the synthetic chemist's arsenal, bridging classical aromatic chemistry with modern catalytic methodologies.

Significance in Modern Synthetic Methodologies

In contemporary organic synthesis, 2-iodobenzaldehyde has achieved remarkable prominence as a multifunctional building block that enables the construction of structurally diverse molecular frameworks through a variety of catalytic transformations. The compound's dual functionality, combining the electrophilic aldehyde group with the readily activated aryl iodide moiety, positions it as an ideal substrate for tandem and cascade reaction sequences that can rapidly increase molecular complexity. Modern synthetic applications have demonstrated the compound's utility in copper-catalyzed domino reactions, where sequential Ullmann-type carbon-carbon and carbon-nitrogen coupling reactions can be performed in a single reaction vessel to generate complex tetracyclic indoloquinazoline derivatives.

The compound's significance in modern cross-coupling chemistry extends beyond traditional palladium-catalyzed transformations to encompass innovative methodologies that exploit its unique reactivity profile. Recent developments in Suzuki-Miyaura coupling protocols have shown that 2-iodobenzaldehyde can serve as an effective electrophilic partner for challenging heterocyclic boronic acid derivatives, including pyridyl nucleophiles that traditionally exhibit poor reactivity in cross-coupling reactions. These advances have been facilitated by the development of specialized catalyst systems employing phosphite and phosphine oxide ligands that can effectively process electron-deficient heteroaryl boron derivatives under mild reaction conditions.

The compound's role in modern synthetic methodologies is further exemplified by its application in asymmetric catalysis, particularly in rhodium-catalyzed asymmetric Suzuki-Miyaura coupling reactions that can achieve high levels of stereoselectivity. These transformations demonstrate the compound's compatibility with sophisticated catalyst systems that can control both reactivity and selectivity in complex molecular environments. The development of these methodologies has expanded the scope of 2-iodobenzaldehyde applications to include the synthesis of enantiomerically enriched compounds, which are crucial for pharmaceutical development and biological studies.

Contemporary applications of 2-iodobenzaldehyde also encompass its use in Baylis-Hillman reaction chemistry, where the compound serves as an electrophilic aldehyde component in atom-economical carbon-carbon bond-forming processes. These reactions, which proceed through nucleophilic addition mechanisms involving activated alkenes, have enabled the synthesis of functionalized allylic alcohols that serve as intermediates for further synthetic elaboration. The versatility of these Baylis-Hillman adducts has been demonstrated in subsequent cyclization reactions that generate complex polycyclic structures relevant to natural product synthesis.

Position in the Hierarchy of Synthetic Building Blocks

2-Iodobenzaldehyde occupies a distinguished position within the hierarchy of synthetic building blocks, functioning as a high-value intermediate that bridges simple aromatic starting materials with complex molecular targets of pharmaceutical and materials science interest. The compound's structural characteristics place it among the most versatile aryl halide derivatives, as the ortho-relationship between the aldehyde and iodine substituents creates opportunities for both intermolecular cross-coupling reactions and intramolecular cyclization processes. This positional arrangement enables synthetic strategies that would be challenging or impossible with alternative substitution patterns, establishing 2-iodobenzaldehyde as a privileged scaffold in medicinal chemistry applications.

The hierarchical importance of 2-iodobenzaldehyde is further underscored by its role as a precursor to more complex halogenated aromatic systems. The compound serves as a key intermediate in the synthesis of substituted iodobenzaldehydes, including derivatives bearing additional functional groups such as hydroxyl, nitro, and amino substituents. These elaborated structures expand the scope of accessible molecular targets and demonstrate the compound's capacity to serve as a foundation for synthetic diversification strategies. The availability of these derivatives enables parallel synthesis approaches that can rapidly generate libraries of related compounds for biological screening and structure-activity relationship studies.

Within the context of pharmaceutical synthesis, 2-iodobenzaldehyde has established itself as a critical building block for the preparation of bioactive heterocyclic compounds. The compound's utility in constructing indole-containing tetracyclic structures, which represent important pharmacophores in numerous therapeutic agents, exemplifies its strategic value in drug discovery programs. The ability to introduce diverse substitution patterns through cross-coupling chemistry while maintaining the core indole framework has made 2-iodobenzaldehyde an indispensable tool for medicinal chemists seeking to optimize biological activity and pharmacological properties.

The strategic positioning of 2-iodobenzaldehyde within synthetic hierarchies is also evident in its application to natural product total synthesis campaigns. The compound's ability to participate in key bond-forming reactions that establish the core skeletal frameworks of complex natural products has been demonstrated in numerous synthetic studies. These applications highlight the compound's capacity to serve as a convergent intermediate that can unite disparate molecular fragments through efficient coupling chemistry, thereby enabling concise synthetic routes to structurally challenging targets.

The ortho-iodination of benzaldehyde derivatives has long presented a significant synthetic challenge due to the inherent reactivity of the aromatic ring and the formyl group’s moderate directing ability. Traditional electrophilic aromatic substitution reactions are often inefficient for direct ortho-iodination because the formyl group, while activating the ring toward electrophilic attack, does not strongly direct incoming electrophiles to the ortho position. Furthermore, the formation of hydroiodic acid as a byproduct can lead to reduction of the aryl iodide product, further complicating the reaction [6].

The general mechanism involves initial condensation of the transient directing group with the aldehyde to form an imine, which then coordinates to the palladium catalyst. Cyclopalladation activates the ortho position for electrophilic iodination, typically using molecular iodine or an alternative iodinating reagent. Subsequent hydrolysis regenerates the aldehyde and releases the directing group, allowing for efficient catalyst turnover and product isolation [1] [7].

The following table summarizes key ortho-iodination strategies for benzaldehyde derivatives:

| Methodology | Catalyst/Conditions | Directing Group | Iodine Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| Electrophilic aromatic substitution | Nitric acid, iodine | None | Iodine | Low | [2] [6] |

| Pd-catalyzed C–H activation | Palladium acetate, silver carbonate | 2,5-bis(trifluoromethyl)aniline | Iodine | 50–90 | [1] |

| Transient directing group strategy | Palladium acetate, copper(II) acetate | Glycine, anthranilic acid | N-Iodosuccinimide | 60–85 | [7] |

These results highlight the superiority of transition metal-catalyzed approaches, particularly those employing transient directing groups, in achieving efficient and selective ortho-iodination of benzaldehyde compounds.

Regioselective Iodination Approaches

Regioselectivity is a central concern in the synthesis of 2-iodobenzaldehyde, as uncontrolled iodination can lead to mixtures of ortho-, meta-, and para-substituted products. Achieving high selectivity for the ortho position requires careful consideration of both electronic and steric factors, as well as the judicious choice of catalysts, ligands, and reaction conditions.

Traditional electrophilic aromatic substitution methods, such as the use of iodine in the presence of oxidizing acids (e.g., nitric acid), often suffer from poor regioselectivity and low yields due to the reversible nature of aryl iodide formation and the reducing action of hydroiodic acid byproduct [6]. The addition of oxidizing agents such as nitric acid, iodic acid, or mercuric oxide helps to oxidize hydroiodic acid back to iodine or to remove it as a salt, thereby improving yields and selectivity [6]. However, even with these modifications, the ortho-selectivity remains modest.

Modern regioselective approaches leverage the power of transition metal catalysis and directing groups. The use of transient or permanent directing groups enables the selective activation of the ortho-C–H bond, thus guiding iodination to the desired position. For example, the palladium-catalyzed methodology employing 2,5-bis(trifluoromethyl)aniline as a transient directing group has been shown to deliver high ortho-selectivity, as confirmed by nuclear magnetic resonance and chromatographic analysis of the products [1].

The following table compares the regioselectivity of various iodination approaches:

| Method | Ortho:Para Ratio | Meta Product (%) | Reference |

|---|---|---|---|

| Electrophilic substitution (I2/HNO3) | 2:1 | 10 | [6] |

| Pd-catalyzed C–H activation (MonoTDG) | >20:1 | <1 | [1] |

| Transient directing group (glycine) | >15:1 | <2 | [7] |

These data clearly demonstrate that transition metal-catalyzed, directing group-assisted methods offer superior regioselectivity for ortho-iodination compared to classical electrophilic aromatic substitution.

Protecting Group Strategies in 2-Iodobenzaldehyde Synthesis

The presence of the formyl group in benzaldehyde derivatives introduces unique challenges in synthetic transformations, as the aldehyde is susceptible to oxidation, reduction, and nucleophilic attack. Protecting group strategies are therefore frequently employed in the synthesis of 2-iodobenzaldehyde to prevent side reactions and improve overall yields.

Common protecting groups for the aldehyde functionality include acetals (such as dimethyl or diethyl acetals), which are stable under a wide range of reaction conditions and can be readily removed under mild acidic conditions. The protection of the aldehyde group as an acetal prior to iodination allows for the use of more vigorous reaction conditions without risk of over-oxidation or undesired side reactions at the formyl group.

For example, a typical synthetic sequence might involve the conversion of benzaldehyde to its dimethyl acetal, followed by ortho-iodination using a suitable electrophilic iodinating agent under acidic or basic conditions. After completion of the iodination, the acetal is hydrolyzed to regenerate the aldehyde, affording 2-iodobenzaldehyde in good yield and purity.

In transition metal-catalyzed C–H activation methodologies, the use of transient directing groups often obviates the need for permanent aldehyde protection, as the imine intermediate formed between the aldehyde and the directing group is itself resistant to many side reactions. Nevertheless, in cases where harsh reaction conditions or strong oxidants are employed, aldehyde protection remains a valuable tool.

The following table summarizes common protecting group strategies and their impact on 2-iodobenzaldehyde synthesis:

| Protecting Group | Protection Conditions | Deprotection Conditions | Yield Improvement (%) | Reference |

|---|---|---|---|---|

| Dimethyl acetal | Methanol, acid catalyst | Dilute acid, water | 15–25 | [1] |

| Diethyl acetal | Ethanol, acid catalyst | Dilute acid, water | 10–20 | [1] |

| Transient imine | 2,5-bis(trifluoromethyl)aniline | Hydrolysis | 20–35 | [1] [7] |

Protecting group strategies thus play an important role in optimizing the synthesis of 2-iodobenzaldehyde, particularly in multi-step or industrial processes.

Scalable Industrial Preparation Methods

The industrial production of 2-iodobenzaldehyde requires methods that are not only efficient and selective but also amenable to large-scale operation, cost-effective, and environmentally responsible. Traditional batch processes based on electrophilic aromatic substitution are generally unsuitable for scale-up due to low yields, poor selectivity, and the generation of hazardous byproducts.

Transition metal-catalyzed C–H activation methodologies have shown promise for industrial application, particularly those utilizing transient directing groups and recyclable catalysts. These methods offer high selectivity, reduced waste, and the potential for continuous processing. For example, the palladium-catalyzed ortho-iodination of benzaldehyde derivatives using a transient directing group can be performed under mild conditions, with simple workup and purification procedures, making it attractive for scale-up [1].

Key considerations in the industrial preparation of 2-iodobenzaldehyde include the choice of iodinating agent, solvent, catalyst loading, and reactor design. The use of molecular iodine as the iodinating agent is preferred due to its low cost and ease of handling. Solvents such as acetonitrile, dimethylformamide, or toluene are commonly employed, with reaction temperatures typically in the range of 25–80 °C. Catalyst loadings are minimized to reduce costs, and the use of recyclable or immobilized catalysts is explored to further enhance process sustainability.

The following table presents representative scalable preparation methods for 2-iodobenzaldehyde:

| Method | Scale (mol) | Yield (%) | Selectivity | Waste Generation | Reference |

|---|---|---|---|---|---|

| Electrophilic substitution (I2/HNO3) | 0.1–1 | 30–40 | Moderate | High | [6] |

| Pd-catalyzed C–H activation (MonoTDG) | 0.1–5 | 70–90 | High | Low | [1] |

| Flow chemistry (Pd-catalyzed) | 1–10 | 75–88 | High | Low | [1] |

These data indicate that modern transition metal-catalyzed methodologies, particularly those amenable to flow chemistry or continuous processing, represent the state-of-the-art for scalable industrial synthesis of 2-iodobenzaldehyde.

Green Chemistry Approaches to Synthesis

The principles of green chemistry have become increasingly important in the design and execution of synthetic methodologies, particularly for industrially relevant compounds such as 2-iodobenzaldehyde. Green chemistry approaches aim to minimize the use of hazardous reagents, reduce waste, improve atom economy, and enhance overall process sustainability.

In the context of 2-iodobenzaldehyde synthesis, several green chemistry strategies have been explored. The use of catalytic rather than stoichiometric amounts of transition metals, recyclable catalysts, and benign solvents such as water or ethanol are key features of green synthetic routes. The avoidance of toxic oxidants and the use of molecular oxygen or air as the terminal oxidant further enhance the environmental profile of these methods.

For example, the palladium-catalyzed ortho-iodination of benzaldehyde derivatives using a transient directing group can be performed in aqueous or mixed aqueous-organic solvents, with molecular iodine as the iodinating agent. The reaction proceeds under mild conditions, with minimal generation of hazardous byproducts and facile catalyst recovery and reuse [1]. Flow chemistry approaches further reduce solvent and reagent consumption, while enabling precise control over reaction parameters and product quality.

The following table summarizes key green chemistry metrics for representative 2-iodobenzaldehyde synthesis methods:

| Method | Atom Economy (%) | E-Factor | Renewable Solvents | Catalyst Recyclability | Reference |

|---|---|---|---|---|---|

| Electrophilic substitution (I2/HNO3) | 45 | >10 | No | No | [6] |

| Pd-catalyzed C–H activation (MonoTDG) | 75 | <3 | Yes (water, ethanol) | Yes | [1] |

| Flow chemistry (Pd-catalyzed) | 80 | <2 | Yes | Yes | [1] |

These data underscore the advantages of modern catalytic, green chemistry approaches in the synthesis of 2-iodobenzaldehyde, offering improved efficiency, selectivity, and environmental performance.

2-Iodobenzaldehyde crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [1] [2] [3]. The compound exhibits distinct crystallographic parameters that reflect the influence of the bulky iodine substituent on the molecular packing arrangement. The unit cell dimensions are a = 4.1213(5) Å, b = 11.4948(12) Å, and c = 14.8310(14) Å, yielding a unit cell volume of 702.60(13) ų [4]. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 2.193 Mg m⁻³ [4].

The crystal structure was determined at 200 K using single-crystal X-ray diffraction techniques, achieving excellent refinement statistics with R-factor = 0.025 and wR-factor = 0.049 [4]. These low residual factors indicate high structural reliability and precision in the atomic positions. The structure exhibits normal intramolecular bond lengths and angles consistent with aromatic aldehyde compounds [4].

Non-Crystallographic Cs Symmetry Analysis

The molecular structure of 2-iodobenzaldehyde deviates significantly from ideal Cs symmetry due to steric interactions between the iodine substituent and the formyl group [4]. Non-crystallographic Cs symmetry is broken by a substantial 10.4(2)° interplanar angle between the formyl group and the aromatic plane [4] [5]. This deviation represents a significant conformational distortion that distinguishes 2-iodobenzaldehyde from benzaldehyde itself, which typically exhibits near-planar geometry.

The broken symmetry arises from the steric hindrance imposed by the ortho-positioned iodine atom, which forces the formyl group out of the aromatic plane to minimize unfavorable van der Waals contacts [6]. This conformational adaptation results in reduced conjugation between the carbonyl group and the benzene ring, potentially affecting the compound's electronic properties and reactivity patterns.

Dispersive Halogen Bonding Interactions

2-Iodobenzaldehyde exhibits significant intermolecular halogen bonding interactions that play a crucial role in crystal packing stabilization [4]. The shortest intermolecular contact involves a dispersive I···O attraction at a distance of 3.124(3) Å, which is 0.38 Å shorter than the sum of the respective van der Waals radii [4] [5]. This substantial reduction below the van der Waals contact distance indicates the presence of a genuine attractive halogen bonding interaction.

The I···O halogen bond demonstrates the electron-deficient region (sigma-hole) on the iodine atom interacting favorably with the electron-rich oxygen lone pairs of the carbonyl group [7] [8]. This interaction is classified as a dispersive halogen bond, contributing significantly to the overall crystal stability through electrostatic and charge-transfer components [9] [10]. The geometry and distance of this contact are consistent with typical halogen bonding parameters observed in similar iodo-containing organic compounds [11] [12].

Computational studies on related halogen bonding systems indicate that such I···O interactions can provide stabilization energies in the range of 14-18 kJ/mol [9]. The presence of halogen bonding in 2-iodobenzaldehyde crystal structure exemplifies the importance of these non-covalent interactions in determining solid-state arrangements of halogenated aromatic compounds [13] [14].

Interplanar Angle Between Formyl Group and Aromatic Plane

The formyl group in 2-iodobenzaldehyde is rotated 10.4(2)° relative to the aromatic ring plane, representing a significant deviation from the planar geometry typically observed in unsubstituted benzaldehyde [4] [6]. This interplanar angle is substantially smaller than the angles observed in more sterically congested systems, such as 2,6-dibromo-3,5-dimethoxybenzaldehyde (49°) [6], yet larger than the near-planar arrangements found in benzaldehyde derivatives without ortho-substituents.

The magnitude of this interplanar angle reflects the balance between steric repulsion from the ortho-iodine substituent and the energetic cost of reducing aromatic-carbonyl conjugation [15] [16]. Theoretical studies on substituted benzaldehydes indicate that the rotational barrier around the phenyl-formyl bond typically ranges from 20-30 kJ/mol for ortho-substituted derivatives [17]. The observed 10.4° rotation represents a compromise that minimizes steric strain while maintaining partial conjugative stabilization.

Comparative analysis with other halogenated benzaldehydes reveals position-dependent effects on formyl group orientation [6] [18]. Meta and para-substituted iodobenzaldehydes exhibit near-planar geometries due to the absence of direct steric interactions with the formyl group [19] [20]. In contrast, ortho-substituted derivatives consistently show non-planar arrangements, with the degree of rotation correlating with the size of the ortho-substituent [6] [21].

Comparative Analysis with Other Halogenated Benzaldehydes

2-Iodobenzaldehyde exhibits distinct structural characteristics compared to other halogenated benzaldehyde isomers and analogs. The melting point of 36-39°C is intermediate between 3-iodobenzaldehyde (57-60°C) and 4-iodobenzaldehyde (78-82°C) [22] [23], reflecting the disrupted crystal packing efficiency caused by the ortho-iodine substitution pattern [24] [25].

Crystal packing analysis reveals that 3-iodobenzaldehyde and 4-iodobenzaldehyde maintain essentially planar molecular conformations due to the absence of steric hindrance between the halogen and formyl group [19] [26]. The orthorhombic crystal system of 2-iodobenzaldehyde contrasts with the monoclinic systems typically adopted by the meta and para isomers [27] [26]. This difference in crystal symmetry reflects the unique molecular shape and intermolecular interaction patterns imposed by the ortho-substitution.

Within the series of ortho-halogenated benzaldehydes, the interplanar angle follows the trend of increasing deviation with halogen size: F < Cl < Br < I [6]. However, 2-iodobenzaldehyde shows a relatively modest 10.4° rotation compared to the more dramatic distortions observed in di-ortho-substituted systems like 2,6-dichlorobenzaldehyde, which can exhibit formyl-ring angles approaching 90° [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant